

Spectroscopic data of S-Phenyl benzenethiosulfonate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *S*-Phenyl benzenethiosulfonate

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Spectroscopic Data of S-Phenyl Benzenethiosulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **S-Phenyl benzenethiosulfonate** (CAS 1212-08-4), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Core Spectroscopic Data

The empirical formula for **S-Phenyl benzenethiosulfonate** is $C_{12}H_{10}O_2S_2$ with a molecular weight of 250.34 g/mol ^[1]. The structure consists of two phenyl rings linked by a thiosulfonate ester group. This structural arrangement gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **S-Phenyl benzenethiosulfonate**, both 1H and ^{13}C NMR data provide key insights into its structure.

Table 1: 1H NMR Spectroscopic Data for **S-Phenyl Benzenethiosulfonate**

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.62 – 7.52	m	3H, Aromatic
7.50 – 7.44	m	1H, Aromatic
7.44 – 7.39	m	2H, Aromatic
7.38 – 7.30	m	4H, Aromatic

Solvent: CDCl_3 , Reference: TMS at 0 ppm.

Table 2: ^{13}C NMR Spectroscopic Data for **S-Phenyl Benzenethiosulfonate**

Chemical Shift (δ) ppm	Assignment
143.1	Aromatic C
136.7	Aromatic C
133.7	Aromatic CH
131.5	Aromatic CH
129.5	Aromatic CH
128.9	Aromatic CH
128.0	Aromatic CH
127.7	Aromatic CH

Solvent: CDCl_3

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of **S-Phenyl benzenethiosulfonate** is characterized by absorptions corresponding to its aromatic rings and the sulfonyl group.

Table 3: FT-IR Spectroscopic Data for **S-Phenyl Benzenethiosulfonate**

Wavenumber (cm ⁻¹)	Assignment
~3100 - 3000	Aromatic C-H stretch
~1600 - 1450	Aromatic C=C ring stretch
~1330 - 1300	Asymmetric SO ₂ stretch
~1150 - 1120	Symmetric SO ₂ stretch
~750 - 700	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Table 4: Mass Spectrometry Data for **S-Phenyl Benzenethiosulfonate**

m/z	Assignment	Notes
250	[M] ⁺	Molecular Ion
186	[M - SO ₂] ⁺	Loss of sulfur dioxide
125	[C ₆ H ₅ SO] ⁺	Benzenesulfinyl cation
109	[C ₆ H ₅ S] ⁺	Phenylthio cation
77	[C ₆ H ₅] ⁺	Phenyl cation

Ionization Method: Electron Ionization (EI) is a common method for such compounds.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analyses of **S-Phenyl benzenethiosulfonate**.

NMR Spectroscopy Protocol

- Sample Preparation:

- Weigh approximately 10-20 mg of **S-Phenyl benzenethiosulfonate**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
- Cap the NMR tube securely.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-32 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
 - Reference: Tetramethylsilane (TMS) at 0 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 512-1024 scans or more, depending on concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy Protocol

As **S-Phenyl benzenethiosulfonate** is a solid, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.

- Sample Preparation (ATR):
 - Place a small, representative sample of solid **S-Phenyl benzenethiosulfonate** directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind 1-2 mg of **S-Phenyl benzenethiosulfonate** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
 - Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

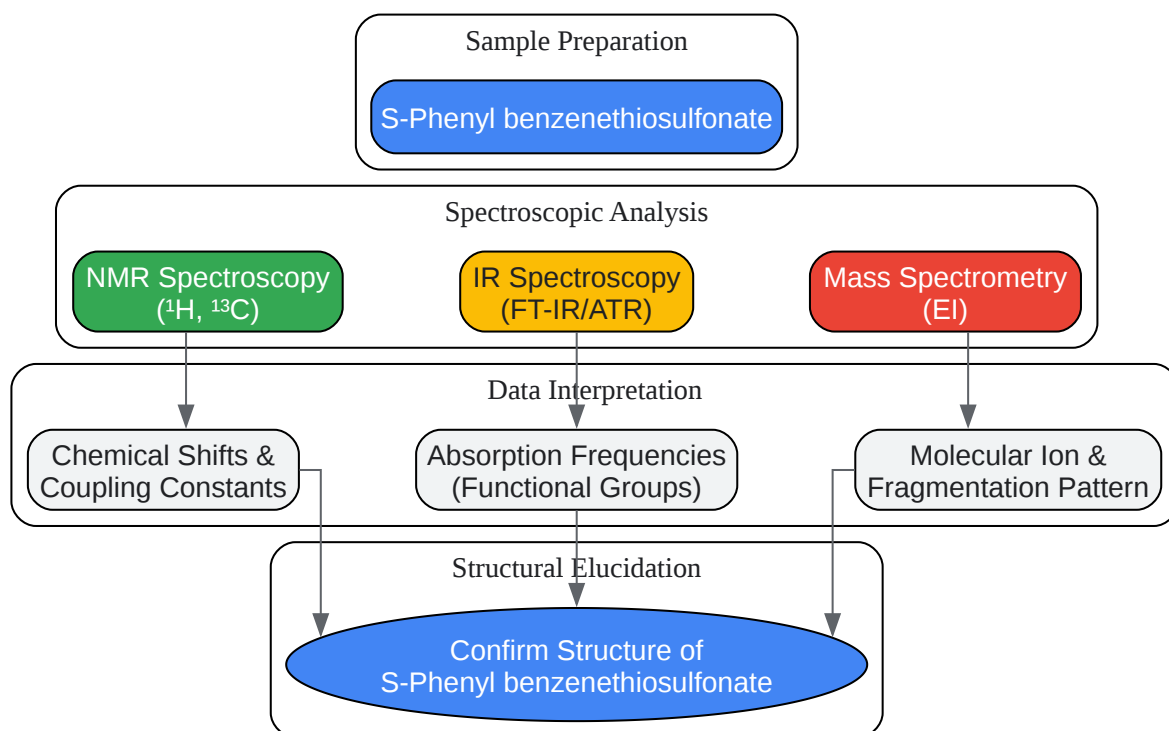
Mass Spectrometry Protocol

- Sample Preparation:

- Prepare a dilute solution of **S-Phenyl benzenethiosulfonate** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- For direct infusion, the solution can be introduced into the ion source via a syringe pump. For GC-MS, the sample would be injected into the gas chromatograph.
- Instrument Parameters (Electron Ionization - EI):
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Mass Range: m/z 50-300.
 - Source Temperature: 200-250 °C.

Workflow Visualization

The logical flow of spectroscopic analysis for structural elucidation can be represented as follows:



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Caption: Workflow for the spectroscopic analysis of **S-Phenyl benzenethiosulfonate**.

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References

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